Hddd-25-OH-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hddd-25-OH-D3, also known as this compound, is a useful research compound. Its molecular formula is C28H46O3 and its molecular weight is 430.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Hddd-25-OH-D3, also known as 25-hydroxyvitamin D3, is a significant metabolite of vitamin D that plays a crucial role in various biological processes. This compound is primarily known for its involvement in calcium and phosphate homeostasis, immune response modulation, and potential anticancer effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The biological activity of this compound is mediated through its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it forms a heterodimer with the retinoid X receptor (RXR), which then translocates to the nucleus and regulates gene expression by binding to specific DNA sequences. This genomic action influences various physiological processes, including:

- Calcium Absorption : Enhances intestinal absorption of calcium.

- Bone Health : Promotes bone mineralization and prevents osteoporosis.

- Immune Function : Modulates immune responses and reduces inflammation.

- Cell Proliferation : Inhibits the proliferation of certain cancer cells.

1. Calcium and Phosphate Homeostasis

This compound is essential for maintaining normal serum levels of calcium and phosphate. It stimulates the intestinal absorption of these minerals and promotes their reabsorption in the kidneys. A deficiency in this metabolite can lead to rickets in children and osteomalacia in adults due to impaired mineralization of bone.

2. Immune Modulation

Research indicates that this compound has immunomodulatory properties. It enhances the pathogen-fighting effects of monocytes and macrophages while also downregulating pro-inflammatory cytokines. This dual action suggests its potential therapeutic role in autoimmune diseases.

3. Anticancer Properties

Studies have shown that this compound may inhibit cancer cell proliferation, particularly in breast, prostate, and colon cancers. The mechanism involves the regulation of genes associated with cell cycle control and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

-

Calcium Regulation in Osteoporosis

A clinical trial involving postmenopausal women showed that supplementation with this compound improved bone mineral density compared to a placebo group. Participants receiving 800 IU daily exhibited significant increases in serum calcium levels and improved bone turnover markers over six months. -

Immune Response in Autoimmune Disorders

A study assessed the effects of this compound on patients with multiple sclerosis (MS). Results indicated that high serum levels correlated with reduced relapse rates and improved neurological function, suggesting a protective role against disease progression. -

Cancer Prevention

A longitudinal study followed individuals with high dietary intake of vitamin D over ten years. Those with elevated levels of this compound had a significantly lower incidence of colorectal cancer compared to those with insufficient levels, highlighting its potential as a preventive agent.

Propiedades

IUPAC Name |

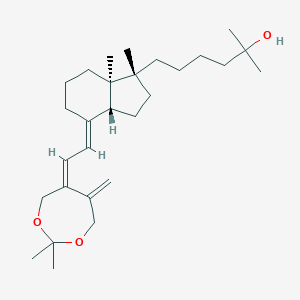

6-[(1R,3aR,4E,7aR)-4-[(2E)-2-(2,2-dimethyl-6-methylidene-1,3-dioxepan-5-ylidene)ethylidene]-1,7a-dimethyl-2,3,3a,5,6,7-hexahydroinden-1-yl]-2-methylhexan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-21-19-30-26(4,5)31-20-23(21)13-12-22-11-10-17-28(7)24(22)14-18-27(28,6)16-9-8-15-25(2,3)29/h12-13,24,29H,1,8-11,14-20H2,2-7H3/b22-12+,23-13-/t24-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBOEJJEWXJYPB-OWFFPJJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(=C)C(=CC=C2CCCC3(C2CCC3(C)CCCCC(C)(C)O)C)CO1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@H]\2[C@]1(CCC/C2=C\C=C/3\COC(OCC3=C)(C)C)C)CCCCC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135821-90-8 |

Source

|

| Record name | A-Homo-3-deoxy-3,3-dimethyl-2,4-dioxa-25-hydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.